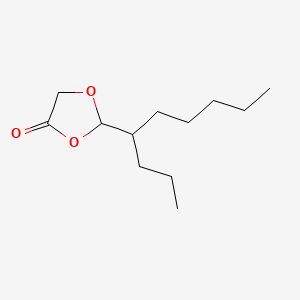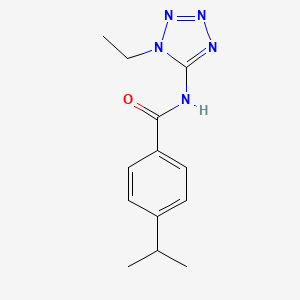![molecular formula C32H22O2 B12597281 9-[(3,5-Dimethoxyphenyl)ethynyl]-10-(phenylethynyl)anthracene CAS No. 878475-17-3](/img/structure/B12597281.png)
9-[(3,5-Dimethoxyphenyl)ethynyl]-10-(phenylethynyl)anthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-[(3,5-Dimethoxyphenyl)ethynyl]-10-(phenylethynyl)anthracene is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is known for its unique photophysical properties, making it valuable in various scientific and industrial applications. Anthracene derivatives have been extensively studied for their fluorescence and electroluminescence properties, which are crucial in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Méthodes De Préparation
The synthesis of 9-[(3,5-Dimethoxyphenyl)ethynyl]-10-(phenylethynyl)anthracene typically involves the Sonogashira cross-coupling reaction. This method allows for the formation of carbon-carbon bonds between an aryl halide and a terminal alkyne. The reaction is usually carried out in the presence of a palladium catalyst and a copper co-catalyst, under an inert atmosphere. The reaction conditions often include the use of a base, such as triethylamine, and a solvent, like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Analyse Des Réactions Chimiques
9-[(3,5-Dimethoxyphenyl)ethynyl]-10-(phenylethynyl)anthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding dihydro derivatives.
Applications De Recherche Scientifique
9-[(3,5-Dimethoxyphenyl)ethynyl]-10-(phenylethynyl)anthracene has several scientific research applications:
Chemistry: It is used as a fluorescent probe in various chemical analyses due to its high quantum yield and stability.
Biology: The compound’s fluorescence properties make it useful in biological imaging and as a marker in cellular studies.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.
Mécanisme D'action
The mechanism of action of 9-[(3,5-Dimethoxyphenyl)ethynyl]-10-(phenylethynyl)anthracene primarily involves its interaction with light. Upon absorption of photons, the compound undergoes electronic excitation, leading to fluorescence. This process involves the transition of electrons from the ground state to an excited state, followed by the emission of light as the electrons return to the ground state. The molecular targets and pathways involved in this process are primarily related to the compound’s electronic structure and the nature of its substituents .
Comparaison Avec Des Composés Similaires
Similar compounds to 9-[(3,5-Dimethoxyphenyl)ethynyl]-10-(phenylethynyl)anthracene include:
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and use in OLEDs.
9,10-Bis(phenylethynyl)anthracene: Exhibits strong fluorescence and is used in photophysical studies.
9-(4-Phenylethynyl)anthracene: Similar in structure and used in various optoelectronic applications
These compounds share similar photophysical properties but differ in their specific applications and the nature of their substituents, which can affect their stability, fluorescence efficiency, and reactivity.
Propriétés
Numéro CAS |
878475-17-3 |
|---|---|
Formule moléculaire |
C32H22O2 |
Poids moléculaire |
438.5 g/mol |
Nom IUPAC |
9-[2-(3,5-dimethoxyphenyl)ethynyl]-10-(2-phenylethynyl)anthracene |
InChI |
InChI=1S/C32H22O2/c1-33-25-20-24(21-26(22-25)34-2)17-19-32-29-14-8-6-12-27(29)31(28-13-7-9-15-30(28)32)18-16-23-10-4-3-5-11-23/h3-15,20-22H,1-2H3 |
Clé InChI |
JVYZEAGEETYLDK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1)C#CC2=C3C=CC=CC3=C(C4=CC=CC=C42)C#CC5=CC=CC=C5)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5-Diazaspiro[3.5]nonane-5-carboxylic acid, 2-[2-(methylamino)-2-oxoethyl]-1-oxo-, methyl ester, (4R)-](/img/structure/B12597202.png)
![4-[2-tert-Butoxy(oxo)acetamido]benzoic acid](/img/structure/B12597206.png)
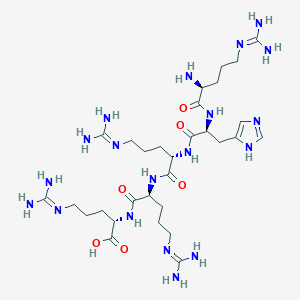
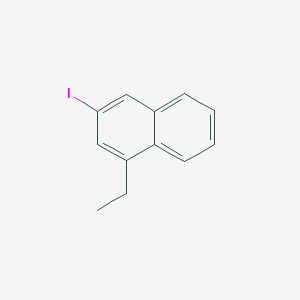
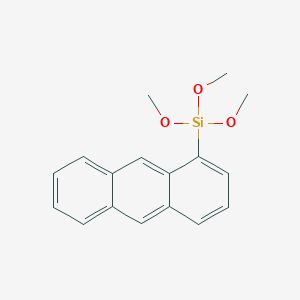

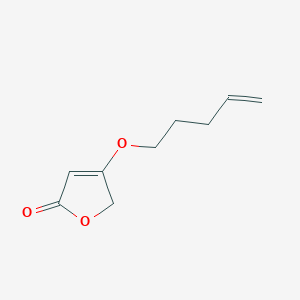
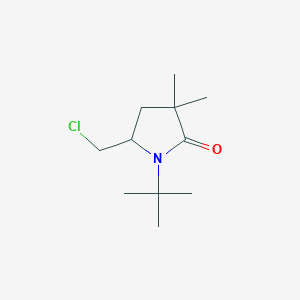

![4-[4-(tert-Butylamino)-1-(morpholin-4-yl)butyl]benzene-1,2-diol](/img/structure/B12597261.png)


